6-Bromoisoquinolin-4-ol chemical properties
6-Bromoisoquinolin-4-ol chemical properties
An In-Depth Technical Guide to 6-Bromoisoquinolin-4-ol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
6-Bromoisoquinolin-4-ol is a halogenated heterocyclic compound built upon the privileged isoquinoline scaffold. Its strategic placement of a reactive bromine handle and a modifiable hydroxyl group makes it a highly valuable and versatile building block for synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, key chemical transformations, and its significant potential in the development of targeted therapeutics, particularly kinase inhibitors. The dual functionality of the molecule allows for controlled, sequential derivatization, enabling the systematic exploration of chemical space in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.
Core Physicochemical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 6-bromoisoquinolin-4-ol | [2] |
| CAS Number | 1015070-56-0 | [3] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [2] |
| Boiling Point | 476.4 ± 25.0 °C (Predicted) | [2] |
| Melting Point | Not available | [1] |
| Appearance | Solid (predicted) | [1] |
| Solubility | Not available | [1] |
Spectroscopic Profile (Predicted)
While an experimental spectrum for 6-Bromoisoquinolin-4-ol is not publicly available, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds like 6-bromoquinoline.[4]
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¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm).
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The proton at the C5 position, being adjacent to the bromine atom, would likely appear as a doublet.
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The proton at the C7 position would show a doublet of doublets, coupled to both H5 and H8.
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The proton at H8 would appear as a doublet.
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The protons on the pyridine ring, H1 and H3, would appear as singlets or narrow doublets, often at a lower field (more deshielded) due to the influence of the nitrogen atom. The C4-OH proton signal may be broad and its chemical shift will be dependent on solvent and concentration.
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¹³C NMR: The spectrum will display nine distinct signals for the carbon atoms of the isoquinoline core. Carbons bonded to heteroatoms (C4-OH, C6-Br, and carbons adjacent to N) will have characteristic shifts.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. The expected m/z values would be ~223 and ~225.
Synthetic Strategies
A validated, published synthesis for 6-Bromoisoquinolin-4-ol is not currently available. However, a robust and plausible synthetic route can be designed based on the classic Pomeranz-Fritsch reaction , which is a cornerstone for isoquinoline synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.
Proposed Retrosynthetic Analysis
The target molecule can be conceptually disconnected via the Pomeranz-Fritsch cyclization to 4-bromobenzaldehyde and 2,2-diethoxyethylamine, both of which are commercially available starting materials.
Proposed Synthesis Workflow Diagram
Caption: Proposed Pomeranz-Fritsch synthesis of 6-Bromoisoquinolin-4-ol.
Detailed Proposed Experimental Protocol
This protocol is theoretical but grounded in established procedures for the Pomeranz-Fritsch reaction.[6][7]
Step 1: Synthesis of N-(4-bromobenzylidene)-2,2-diethoxyethan-1-amine (Benzalaminoacetal Intermediate)
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Rationale: This step forms the key intermediate by condensing the aromatic aldehyde with the amine. The use of a Dean-Stark apparatus is critical to remove water, driving the equilibrium towards the imine product.
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Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromobenzaldehyde (1.0 eq), 2,2-diethoxyethylamine (1.05 eq), and toluene (approx. 0.5 M concentration).
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
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Continue refluxing for 4-6 hours or until no more water is collected.
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Cool the reaction mixture to room temperature.
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Remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal intermediate, which can be used in the next step without further purification.
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Step 2: Acid-Catalyzed Cyclization to 6-Bromoisoquinolin-4-ol
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Rationale: Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent to promote the intramolecular electrophilic aromatic substitution, closing the ring to form the isoquinoline core. The subsequent elimination of ethanol leads to the final aromatic product.
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Procedure:
-
Carefully add the crude benzalaminoacetal intermediate from Step 1 dropwise to a flask containing concentrated sulfuric acid (75-85%) at 0 °C with vigorous stirring. A significant exotherm may be observed.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
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Once the reaction is complete, carefully pour the acidic mixture onto crushed ice.
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Neutralize the mixture by slowly adding a saturated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is approximately 7-8. This will precipitate the product.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 6-Bromoisoquinolin-4-ol.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Chemical Reactivity and Derivatization
The synthetic utility of 6-Bromoisoquinolin-4-ol stems from its two distinct reactive sites: the C6-bromine atom and the C4-hydroxyl group. This allows for selective and sequential modifications to build molecular complexity.
Caption: Key reaction pathways for derivatizing 6-Bromoisoquinolin-4-ol.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. This is the most common strategy for elaborating this scaffold.
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Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., arylboronic acid) to form a biaryl linkage.[8] This is fundamental for accessing a wide range of substituted isoquinolines.
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Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.
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Sonogashira Coupling: This enables the installation of alkyne groups, which can serve as handles for further chemistry, such as click reactions.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromo-heterocyclic scaffolds.[9]
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Rationale: This procedure uses a palladium catalyst (Pd(OAc)₂) and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, ultimately coupling the aryl bromide with the boronic acid.[10]
-
Procedure:
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To a microwave vial or Schlenk tube, add 6-Bromoisoquinolin-4-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a palladium catalyst such as Pd(OAc)₂ (0.05 eq) with a suitable ligand like SPhos or XPhos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
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Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
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Seal the vessel and heat the mixture to 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the coupled product.
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Validation: Characterize the product by NMR and mass spectrometry to confirm successful coupling.
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Reactions at the C4-Hydroxyl Group
The hydroxyl group can be modified or converted into a better leaving group to enable nucleophilic substitution.
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Chlorination: As demonstrated with the quinoline isomer, the hydroxyl group can be converted to a chloro group using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[11][12] The resulting 6-bromo-4-chloroisoquinoline is highly reactive towards nucleophiles (amines, alcohols, thiols).
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O-Alkylation/Etherification: The hydroxyl group can be deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form ethers.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The isoquinoline and quinoline cores are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors due to their ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket.
The PI3K/Akt/mTOR Signaling Pathway
A critical application for this scaffold family is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is one of the most frequently hyperactivated signaling networks in human cancer.[13][14][15]
-
Mechanism: Receptor Tyrosine Kinases (RTKs) on the cell surface, upon binding growth factors, activate PI3K.[16] PI3K then phosphorylates PIP2 to generate the second messenger PIP3. PIP3 recruits the kinase Akt to the cell membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote protein synthesis and cell cycle progression, including the activation of mTORC1.[17]
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Therapeutic Relevance: The quinoline analogue of the title compound is a direct precursor to GSK2126458 (Omipalisib) , a potent and selective dual inhibitor of PI3K and mTOR.[12] This establishes a direct and authoritative link between this chemical class and a clinically relevant anticancer target.
PI3K/Akt/mTOR Pathway Diagram
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by derivative drugs.
Safety and Handling
6-Bromoisoquinolin-4-ol is classified as a hazardous substance and requires careful handling in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
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Conclusion
6-Bromoisoquinolin-4-ol represents a powerful and strategically designed chemical scaffold. While detailed experimental data on the compound itself is sparse, its structural relationship to key intermediates in clinical drug development provides a clear and compelling case for its utility. Its orthogonal reactive sites—the C6-bromine for cross-coupling and the C4-hydroxyl for substitution or modification—offer chemists a reliable platform for generating diverse molecular libraries. The demonstrated success of this scaffold family in targeting critical oncogenic pathways like PI3K/mTOR underscores its immense potential for future drug discovery and development efforts.
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